methyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring, a butoxybenzoyl group, and a sulfamoyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
Methyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Butoxybenzoyl Group: The butoxybenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-butoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Imino Group: The imino group can be formed by the condensation of the benzothiazole derivative with an appropriate amine under dehydrating conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate compound with sulfamoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the imino group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, dichloromethane.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzothiazoles.
Hydrolysis: Carboxylic acids, alcohols.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
Methyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives, such as:
Methyl 2-[(2Z)-2-[(phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate: Similar structure but with a phenylacetyl group instead of a butoxybenzoyl group.
Methyl 2-[(2Z)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)imino]-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate: Contains a benzodioxinylcarbonyl group instead of a butoxybenzoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-[2-(4-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S2/c1-3-4-11-30-15-7-5-14(6-8-15)20(26)23-21-24(13-19(25)29-2)17-10-9-16(32(22,27)28)12-18(17)31-21/h5-10,12H,3-4,11,13H2,1-2H3,(H2,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTRRZHWTTUTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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